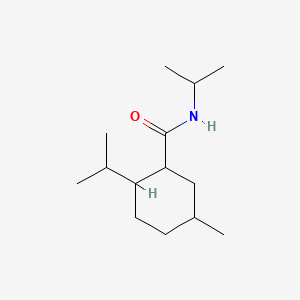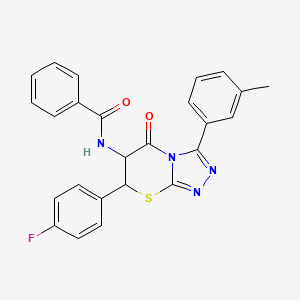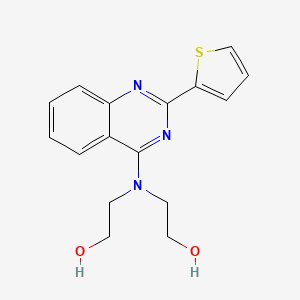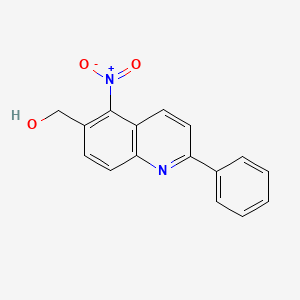![molecular formula C20H15N3O2 B13752231 [4-(acridin-9-ylamino)phenyl]carbamic acid CAS No. 100836-79-1](/img/structure/B13752231.png)
[4-(acridin-9-ylamino)phenyl]carbamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Acridin-9-ylamino)phenyl]carbamic acid: is a chemical compound that features an acridine moiety linked to a phenylcarbamic acid group Acridine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(acridin-9-ylamino)phenyl]carbamic acid typically involves the reaction of 9-aminoacridine with 4-isocyanatophenylcarbamic acid. The reaction is carried out in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions:
Oxidation: [4-(Acridin-9-ylamino)phenyl]carbamic acid can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives with potential biological activities.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acridine moiety, allowing for the introduction of various functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products:
- Oxidized derivatives with enhanced biological activities.
- Reduced derivatives with modified chemical properties.
- Substituted derivatives with diverse functional groups for further applications .
科学的研究の応用
Chemistry:
Synthesis of Novel Compounds:
Biology:
Antimicrobial Agents: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Anticancer Research: Due to its ability to intercalate with DNA, it is investigated for its potential as an anticancer agent.
Medicine:
Drug Development: The compound is explored for its potential use in developing drugs for treating various diseases, including cancer and infectious diseases.
Industry:
作用機序
The mechanism of action of [4-(acridin-9-ylamino)phenyl]carbamic acid involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound may also interact with specific enzymes and proteins involved in cellular processes, further contributing to its biological effects .
類似化合物との比較
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antimicrobial and antiseptic properties.
Amsacrine: An acridine derivative used as an antineoplastic agent.
Uniqueness:
Structural Features: [4-(Acridin-9-ylamino)phenyl]carbamic acid features a unique combination of acridine and phenylcarbamic acid moieties, providing distinct chemical and biological properties.
Biological Activity:
特性
CAS番号 |
100836-79-1 |
|---|---|
分子式 |
C20H15N3O2 |
分子量 |
329.4 g/mol |
IUPAC名 |
[4-(acridin-9-ylamino)phenyl]carbamic acid |
InChI |
InChI=1S/C20H15N3O2/c24-20(25)22-14-11-9-13(10-12-14)21-19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19/h1-12,22H,(H,21,23)(H,24,25) |
InChIキー |
MANWWTFBTMXOOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)

![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)









